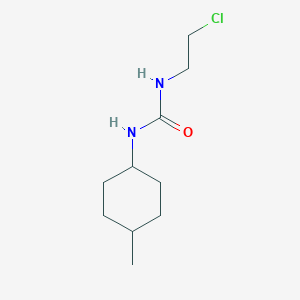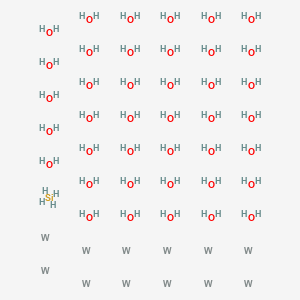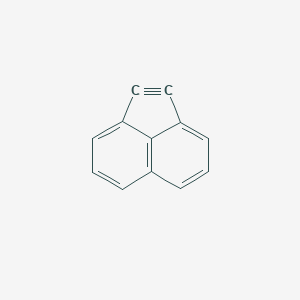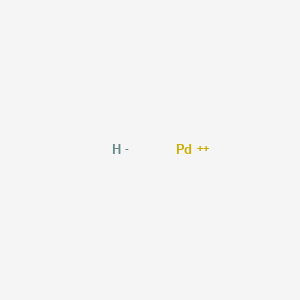
Hydride;palladium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydride;palladium(2+) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a complex compound that consists of palladium ions and hydride ions. Palladium is a transition metal that is widely used in various industrial applications, including catalysis, electronics, and jewelry making. The addition of hydride ions to palladium results in a compound that has unique chemical and physical properties, making it an attractive material for scientific research.
Mécanisme D'action
The mechanism of action of hydride;palladium(2+) is complex and varies depending on the application. In catalysis, it acts as a catalyst by providing a surface for the reactants to interact and lowering the activation energy required for the reaction to occur. In hydrogen storage, it stores hydrogen by absorbing it into the palladium lattice and releasing it when needed. In electrochemical devices, it acts as a mediator between the anode and cathode, facilitating the transfer of electrons.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of hydride;palladium(2+). However, some studies have suggested that it may have potential therapeutic applications in cancer treatment and drug delivery due to its ability to target specific cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using hydride;palladium(2+) in lab experiments include its unique properties, versatility, and potential applications in various fields of research. Its limitations include its high cost, toxicity, and potential environmental impact.
Orientations Futures
There are numerous future directions for research on hydride;palladium(2+), including its potential use in renewable energy technologies, its role in cancer treatment and drug delivery, and its use in nanotechnology and materials science. Additionally, further research is needed to understand its biochemical and physiological effects and potential environmental impact.
Méthodes De Synthèse
The synthesis of hydride;palladium(2+) can be achieved through various methods, including chemical reduction, electrochemical reduction, and photochemical reduction. Chemical reduction involves the use of a reducing agent such as sodium borohydride, which reduces the palladium ions to palladium metal and produces hydride ions. Electrochemical reduction involves the use of an electric current to reduce the palladium ions and produce hydride ions. Photochemical reduction involves the use of light to reduce the palladium ions and produce hydride ions.
Applications De Recherche Scientifique
Hydride;palladium(2+) has numerous potential applications in scientific research. One of the primary applications is in catalysis, where it is used as a catalyst in various chemical reactions. It has also been studied for its potential use in hydrogen storage, as it can store hydrogen at a higher density than traditional hydrogen storage methods. Additionally, it has been studied for its potential use in electrochemical devices such as batteries and fuel cells.
Propriétés
Numéro CAS |
12648-42-9 |
|---|---|
Nom du produit |
Hydride;palladium(2+) |
Formule moléculaire |
HPd+ |
Poids moléculaire |
107.4 g/mol |
Nom IUPAC |
hydride;palladium(2+) |
InChI |
InChI=1S/Pd.H/q+2;-1 |
Clé InChI |
PAQKJPNQYRGEED-UHFFFAOYSA-N |
SMILES |
[H-].[Pd+2] |
SMILES canonique |
[H-].[Pd+2] |
Synonymes |
palladium hydride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



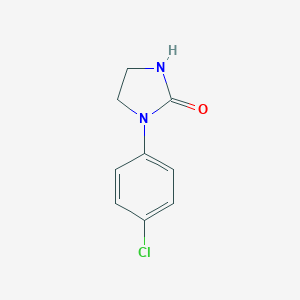
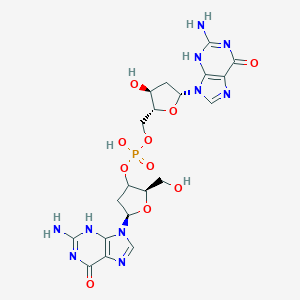
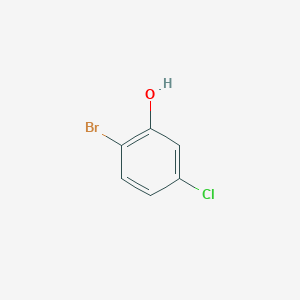
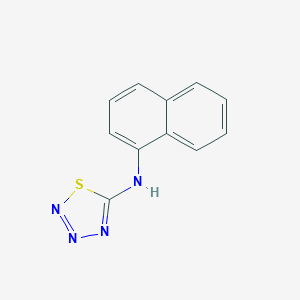
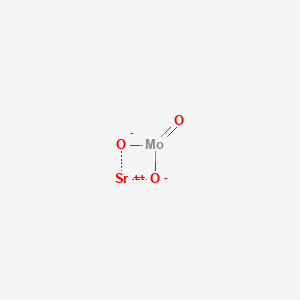
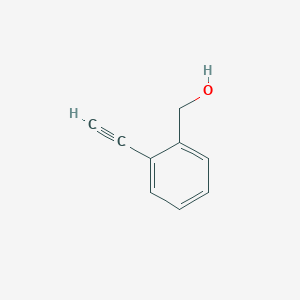
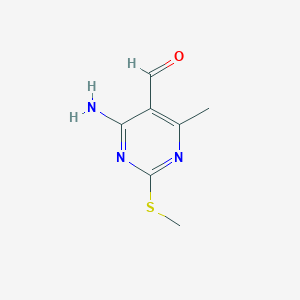
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

